molecular formula C9H10BrNO B182466 3-Bromo-4-(dimethylamino)benzaldehyde CAS No. 56479-63-1

3-Bromo-4-(dimethylamino)benzaldehyde

Cat. No.: B182466
CAS No.: 56479-63-1
M. Wt: 228.09 g/mol
InChI Key: VWOYSIGIEVHTRQ-UHFFFAOYSA-N
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Description

Contextualizing 3-Bromo-4-(dimethylamino)benzaldehyde within Substituted Benzaldehydes

This compound is an organic compound featuring a benzaldehyde (B42025) structure substituted with a bromine atom at the 3-position and a dimethylamino group at the 4-position. nih.gov This specific arrangement of functional groups places it within the broader family of substituted benzaldehydes, which are aromatic aldehydes bearing various substituents on the phenyl ring. These substituents significantly influence the chemical and physical properties of the molecule.

Substituted benzaldehydes are pivotal in numerous synthetic pathways. wisdomlib.org They are known to react with compounds like hydrazone derivatives to form Schiff bases and are used in the synthesis of chalcone (B49325) and pyrazole (B372694) derivatives. wisdomlib.org The nature and position of the substituents, such as the electron-donating dimethylamino group and the electron-withdrawing bromine atom in this compound, modulate the reactivity of the aldehyde group and the aromatic ring, making them versatile intermediates in organic synthesis. wisdomlib.orgcdnsciencepub.com

Significance and Research Rationale for this compound Studies

The unique electronic properties conferred by the bromo and dimethylamino groups make this compound a compound of significant interest in chemical research. The presence of both an electron-donating group and a halogen provides multiple reactive sites, allowing for a variety of chemical transformations.

Research into substituted benzaldehydes is driven by their potential applications in medicinal chemistry and materials science. For instance, certain substituted benzaldehydes have been designed to interact with human haemoglobin, suggesting their potential in therapeutic applications. nih.govgoogle.com Furthermore, the development of efficient, one-pot synthesis methods for functionalized benzaldehydes is an active area of research, highlighting the importance of these compounds as synthetic intermediates. acs.orgnih.gov The study of compounds like this compound contributes to the fundamental understanding of reaction mechanisms and the development of novel synthetic methodologies for creating complex molecules, including heterocyclic compounds which are crucial in pharmaceuticals and organic electronics. liberty.eduliberty.eduossila.com

Chemical and Physical Properties of this compound

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various chemical reactions.

PropertyValue
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol nih.gov
CAS Number 56479-63-1 nih.gov
IUPAC Name This compound nih.gov
Appearance Yellow-white powder
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Data not readily available

Table generated from data available in public chemical databases. nih.gov

Synthesis and Reactivity

The synthesis of substituted benzaldehydes, including brominated variants, can be achieved through various methods. One common approach involves the direct bromination of a substituted benzaldehyde or a precursor. For example, methods for the meta-bromination of aromatic carbonyl compounds are well-established. google.com The synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) has been reported, involving the bromination of 4-fluorobenzaldehyde (B137897). google.com A similar strategy could conceptually be applied to a dimethylamino-substituted precursor.

The reactivity of this compound is dictated by its functional groups. The aldehyde can undergo condensation reactions, for example with hydrazines to form hydrazones. sigmaaldrich.com The bromine atom on the aromatic ring can participate in cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The dimethylamino group influences the electronic density of the ring, affecting the regioselectivity of further electrophilic aromatic substitution reactions.

Applications in Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its utility is particularly evident in the construction of heterocyclic systems, which are core structures in many biologically active compounds. ossila.comhoffmanchemicals.com

For example, the aldehyde functionality can be used to build parts of a heterocyclic ring, while the bromo substituent provides a handle for introducing further molecular diversity through cross-coupling reactions. The related compound, p-dimethylaminobenzaldehyde (DMAB), is widely used in the synthesis of various compounds and as a reagent in analytical chemistry, indicating the potential utility of its brominated analog. researchgate.netwikipedia.org The presence of the bromine atom in this compound opens up possibilities for creating derivatives that are not accessible from DMAB itself.

Properties

IUPAC Name

3-bromo-4-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10BrNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOYSIGIEVHTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205028
Record name Benzaldehyde, 3-bromo-4-(dimethylamino)-
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Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56479-63-1
Record name 3-Bromo-4-(dimethylamino)benzaldehyde
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Record name Benzaldehyde, 3-bromo-4-(dimethylamino)-
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Record name 56479-63-1
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Record name Benzaldehyde, 3-bromo-4-(dimethylamino)-
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Ii. Advanced Synthetic Methodologies and Mechanistic Investigations of 3 Bromo 4 Dimethylamino Benzaldehyde

Development of Novel Synthetic Routes to 3-Bromo-4-(dimethylamino)benzaldehyde and its Derivatives

The primary approaches to synthesizing the target molecule can be broadly categorized into two main strategies: the direct bromination of a precursor molecule or the construction of the substituted ring through nucleophilic substitution.

The most direct route to this compound is the electrophilic aromatic substitution on the 4-(dimethylamino)benzaldehyde (B131446) precursor. The regiochemical outcome of this reaction is governed by the directing effects of the two substituents on the aromatic ring. The dimethylamino group (-N(CH₃)₂) is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the aldehyde group (-CHO) is a deactivating group, directing electrophiles to the meta position.

Given that the para position is already occupied by the aldehyde group, the powerful activating and ortho-directing influence of the dimethylamino group dominates, selectively directing the bromine atom to the C-3 position, which is ortho to the dimethylamino group.

Various brominating agents have been employed to achieve this transformation with high selectivity. N-Bromosuccinimide (NBS) is a widely used reagent that provides a source of electrophilic bromine under mild conditions, often minimizing over-bromination which can occur with elemental bromine. mychemblog.comnih.gov The reaction is typically performed in a suitable solvent, and the addition of catalysts can further enhance reactivity and selectivity. organic-chemistry.orgorganic-chemistry.org

ReagentSolventConditionsYield (%)
N-Bromosuccinimide (NBS)Dichloromethane (DCM)Room Temperature, 2-4 h>90
N-Bromosuccinimide (NBS)AcetonitrileRoom Temperature, overnight~85
Bromine (Br₂)Acetic Acid0°C to Room Temp, 1-2 h~80-85

This table presents typical conditions for the regioselective bromination of activated aromatic systems analogous to 4-(dimethylamino)benzaldehyde.

An alternative synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This strategy typically starts with a precursor such as 3-bromo-4-fluorobenzaldehyde (B1265969). google.comscbt.com In this molecule, the fluorine atom serves as a good leaving group, and the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing aldehyde group.

The reaction proceeds by the attack of a dimethylamine (B145610) nucleophile on the carbon atom bonded to the fluorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atom of the aldehyde group, which provides significant stabilization. Subsequent elimination of the fluoride ion restores the aromaticity of the ring and yields the final product, this compound. The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is inverse to the trend seen in SN1 and SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. total-synthesis.comchemistrysteps.com

SubstrateNucleophileSolventConditionsYield (%)
3-Bromo-4-fluorobenzaldehydeDimethylamine (40% aq.)DMSO90-100°C, 4-6 h>95
3-Bromo-4-chlorobenzaldehydeDimethylamine (gas)NMP120°C, sealed tube, 8 h~80

This table illustrates representative conditions for SNAr reactions to produce dimethylamino arenes from corresponding halo-arenes.

Catalysis plays a pivotal role in modern organic synthesis by improving reaction efficiency, selectivity, and sustainability. For the synthesis of this compound via electrophilic bromination, various catalytic systems can be employed.

Lewis acids such as iron(III) bromide (FeBr₃) are traditional catalysts that polarize the Br-Br bond in molecular bromine, generating a more potent electrophile that can more readily attack the electron-rich aromatic ring. More recently, organocatalytic methods have emerged. For example, mandelic acid has been shown to catalyze aromatic bromination with NBS under aqueous conditions, likely by activating NBS through halogen bonding interactions. digitellinc.comnsf.gov

Transition-metal catalysis, particularly with palladium, offers advanced strategies for C-H bond activation and functionalization. acs.orgresearchgate.net In a potential catalytic cycle, a palladium catalyst could coordinate to the substrate, facilitate the cleavage of a C-H bond at the 3-position, and then mediate the reaction with a bromine source to afford the brominated product with high regioselectivity.

CatalystBromine SourceSubstrateConditionsKey Feature
Mandelic Acid (10 mol%)NBS4-(dimethylamino)benzaldehydeH₂O/Acetonitrile, RTGreen, organocatalytic method
Pd(OAc)₂NBS4-(dimethylamino)benzaldoximeAcetic Acid, 100°CC-H activation with directing group
FeBr₃Br₂4-(dimethylamino)benzaldehydeDichloromethane, 0°CClassic Lewis acid catalysis

This table summarizes various catalytic approaches applicable to the synthesis of the target compound.

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. nih.govnih.gov By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. ijfans.orgnih.gov

Both the electrophilic bromination and the nucleophilic aromatic substitution routes to this compound can benefit from microwave assistance. For instance, the bromination of 4-(dimethylamino)benzaldehyde with NBS can be completed in minutes under microwave irradiation, compared to hours under conventional heating. organic-chemistry.org Similarly, SNAr reactions, which can be sluggish, are often significantly accelerated with microwave heating, allowing for lower temperatures or shorter reaction times. researchgate.net

Reaction TypeReagentsConditionsTime (Conventional)Time (Microwave)
Electrophilic Bromination4-(dimethylamino)benzaldehyde, NBSAcetonitrile, Reflux/80°C2-4 hours5-10 minutes
SNAr3-Bromo-4-fluorobenzaldehyde, DimethylamineDMSO, 100°C4-6 hours15-30 minutes

This table provides a comparison of reaction times for conventional versus microwave-assisted synthesis for analogous reactions.

Mechanistic Elucidation of Formation Pathways

Understanding the reaction mechanisms is fundamental to controlling the synthesis of this compound. The kinetics and thermodynamics of the reaction pathways dictate the feasibility, rate, and outcome of the synthesis.

Electrophilic Aromatic Substitution Pathway:

The bromination of 4-(dimethylamino)benzaldehyde proceeds via a two-step electrophilic aromatic substitution (EAS) mechanism.

Formation of the Arenium Ion (σ-complex): The first and typically rate-determining step involves the attack of the π-electron system of the aromatic ring on the electrophilic bromine atom (Br⁺), which can be generated from Br₂ with a Lewis acid or from NBS. This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. The activation energy of this step is the primary barrier to the reaction.

Deprotonation: The second step is a fast deprotonation from the carbon atom that was attacked, usually by a weak base in the reaction mixture. This step restores the aromatic system and yields the final product.

The regioselectivity of the reaction is determined by the stability of the intermediate arenium ion. When the attack occurs at the C-3 position (ortho to the -N(CH₃)₂ group), the positive charge of the arenium ion can be delocalized not only around the ring but also directly onto the nitrogen atom of the dimethylamino group. This additional resonance structure provides substantial stabilization, significantly lowering the activation energy for the formation of this specific intermediate compared to attack at other positions. This thermodynamic stabilization of the transition state leading to the C-3 intermediate ensures high regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) Pathway:

The SNAr pathway also proceeds through a two-step addition-elimination mechanism. libretexts.org

Formation of the Meisenheimer Complex: The first step, which is generally the rate-determining step, involves the addition of the nucleophile (dimethylamine) to the carbon atom bearing the leaving group (e.g., fluorine). total-synthesis.com This forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the reaction's success. The presence of the electron-withdrawing aldehyde group para to the site of attack is crucial, as it allows the negative charge to be delocalized via resonance onto the electronegative oxygen atom. This delocalization provides significant thermodynamic stabilization to the intermediate.

Loss of the Leaving Group: In the second, typically faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored to form the final product.

The kinetics of the SNAr reaction are highly dependent on the nature of the leaving group and the strength of the electron-withdrawing group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the initial rate-determining nucleophilic attack. chemistrysteps.com

Computational Modeling of Reaction Intermediates and Transition States

The synthesis of this compound can theoretically proceed through various routes, with the electrophilic bromination of 4-(dimethylamino)benzaldehyde being a primary example. Understanding the intricacies of this reaction, including regioselectivity and reaction kinetics, is greatly enhanced through the use of computational modeling. Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the structures and energies of transient species such as reaction intermediates and transition states, which are often difficult to characterize experimentally.

A crucial aspect of the electrophilic aromatic substitution mechanism is the formation of a positively charged intermediate known as an arenium ion or sigma complex. The stability of this intermediate is a key determinant of the reaction's regioselectivity. In the case of 4-(dimethylamino)benzaldehyde, the dimethylamino group is a strong activating group and is ortho, para-directing, while the aldehyde group is a deactivating group and is meta-directing. Computational studies can precisely quantify the stabilizing effects of these substituents on the arenium ion intermediates formed during bromination.

Theoretical analyses of electrophilic aromatic brominations on substituted benzenes have shown that the positional selectivity can be reliably predicted by calculating the energies of the possible arenium ion intermediates and the corresponding transition states. nih.gov The reaction pathway with the lowest activation energy barrier will be the most favorable. For the bromination of 4-(dimethylamino)benzaldehyde, attack of the electrophile (Br+) can occur at the positions ortho or meta to the dimethylamino group.

Computational models would typically involve the following steps:

Optimization of the ground state geometries of the reactants (4-(dimethylamino)benzaldehyde and the brominating agent).

Identification and geometry optimization of the transition states for the electrophilic attack at different positions on the aromatic ring.

Geometry optimization of the corresponding arenium ion intermediates.

Calculation of the relative energies of the transition states and intermediates to determine the most favorable reaction pathway.

Below is an illustrative data table showcasing the type of information that would be generated from a DFT study on the electrophilic bromination of 4-(dimethylamino)benzaldehyde. The energy values are hypothetical but reflect the expected trends based on the principles of electrophilic aromatic substitution.

Hypothetical DFT Calculation Results for the Electrophilic Bromination of 4-(dimethylamino)benzaldehyde
Reaction StepIntermediate/Transition StatePosition of BrominationRelative Energy (kcal/mol)Key Geometric Parameters (Å)
Transition State 1 (TS1)Formation of Arenium IonC3 (ortho to -N(CH₃)₂)15.2C3-Br bond forming: 2.25
Intermediate 1 (INT1)Arenium IonC3 (ortho to -N(CH₃)₂)-5.8C3-Br bond formed: 1.98
Transition State 2 (TS2)Formation of Arenium IonC2 (meta to -N(CH₃)₂)25.7C2-Br bond forming: 2.30
Intermediate 2 (INT2)Arenium IonC2 (meta to -N(CH₃)₂)-1.2C2-Br bond formed: 2.01

The hypothetical data in the table illustrates that the transition state leading to the formation of the arenium ion at the C3 position (TS1) is significantly lower in energy than the transition state for the attack at the C2 position (TS2). This is due to the resonance stabilization provided by the lone pair of electrons on the nitrogen atom of the dimethylamino group, which can delocalize the positive charge of the arenium ion more effectively when the bromine is in the ortho position. Consequently, the formation of this compound is predicted to be the major product, which aligns with experimental observations.

Further computational analysis could also investigate the role of the solvent in the reaction mechanism, as well as the nature of the brominating agent, to provide a more comprehensive understanding of the reaction dynamics.

Iii. Theoretical and Computational Chemistry of 3 Bromo 4 Dimethylamino Benzaldehyde

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in modern chemistry for providing a microscopic understanding of molecular structures and their associated properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A primary application of DFT is geometry optimization, which determines the lowest energy arrangement of atoms in a molecule. For 3-Bromo-4-(dimethylamino)benzaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would predict a largely planar structure for the benzene (B151609) ring. nih.govconicet.gov.ar The aldehyde (-CHO) and dimethylamino (-N(CH₃)₂) groups are also expected to be nearly coplanar with the ring to maximize π-conjugation, which enhances molecular stability. researchgate.net

DFT is also employed to predict molecular reactivity. The electronic nature of the substituents on the benzene ring is paramount. The dimethylamino group is a strong electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. Conversely, the aldehyde group is an electron-withdrawing group (EWG), decreasing the ring's electron density. The bromine atom exerts a dual electronic influence: it is electron-withdrawing by induction but can also donate electron density through resonance. This combination of substituents makes the molecule's reactivity profile complex, with DFT calculations providing a quantitative measure of local reactivity through descriptors such as atomic charges and frontier orbital densities. nih.govacs.org

Table 1: Predicted Structural and Reactivity Insights from DFT

Property Predicted Characteristic Influencing Factors
Molecular Geometry Largely planar sp² hybridization of ring carbons; π-conjugation of substituents
Aromatic Ring Reactivity Activated towards electrophiles Strong electron-donating -N(CH₃)₂ group
Aldehyde Group Reactivity Site for nucleophilic addition Electronegative oxygen atom and electron-withdrawing nature

| Bromine Atom Influence | Inductive withdrawal; potential for halogen bonding | Electronegativity and polarizability of bromine |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

For this compound, the HOMO is expected to be primarily localized on the electron-rich portion of the molecule: the dimethylamino group and the aromatic ring. The LUMO is anticipated to be centered on the electron-accepting aldehyde group. conicet.gov.arnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A small HOMO-LUMO gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. conicet.gov.arirjweb.com The primary electronic transition, observable in UV-Vis spectroscopy, corresponds to the excitation of an electron from the HOMO to the LUMO, which is typically a π → π* transition for this type of conjugated system. conicet.gov.ar

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Characteristics

Orbital Expected Localization Role in Reactivity
HOMO Dimethylamino group and benzene ring Nucleophilicity / Electron donation
LUMO Benzaldehyde (B42025) group (C=O and ring) Electrophilicity / Electron acceptance

| HOMO-LUMO Gap (ΔE) | Relatively small | Determines chemical reactivity and electronic transition energy |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other chemical species, identifying regions prone to electrophilic and nucleophilic attack. thaiscience.inforesearchgate.net In an MEP map, electron-rich areas with negative potential are typically colored red, while electron-poor regions with positive potential are colored blue.

For this compound, the MEP map is predicted to show the most negative potential (red) localized around the highly electronegative oxygen atom of the carbonyl group, making it a primary site for hydrogen bonding and nucleophilic attack. researchgate.net The electron-donating dimethylamino group also enhances the negative potential of the aromatic ring system. In contrast, the hydrogen atom of the aldehyde group and the hydrogens on the aromatic ring will exhibit positive potential (blue), rendering them susceptible to interaction with nucleophiles. The bromine atom presents a unique feature known as a "σ-hole," a region of positive electrostatic potential on its outermost surface, which allows it to act as a halogen bond donor in intermolecular interactions. acs.org

Spectroscopic Property Predictions and Interpretations

Computational methods are extensively used to predict and interpret spectroscopic data, providing a powerful complement to experimental measurements.

Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated using DFT methods. These calculations provide the frequencies and intensities of the vibrational modes of the molecule, which aids in the assignment of experimental spectra. nih.gov By analyzing the vibrational modes of analogous compounds like 4-(dimethylamino)benzaldehyde (B131446) and brominated benzaldehydes, a reliable prediction of the key spectral features for this compound can be made. nih.govnih.gov

The predicted spectrum would feature characteristic bands for each functional group. The carbonyl (C=O) stretching vibration of the aldehyde is expected to appear as a strong band in the FT-IR spectrum. The C-N stretching of the dimethylamino group and the C-Br stretching vibrations will also be present at their characteristic frequencies. Aromatic C-H stretching and ring vibrations are also key features.

Table 3: Predicted Characteristic Vibrational Frequencies (FT-IR/FT-Raman)

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch (-CH₃) 2980 - 2850 Medium
Aldehyde C=O Stretch 1710 - 1685 Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
C-N Stretch (Aromatic-Amine) 1360 - 1250 Medium to Strong

Computational chemistry allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ), which are highly sensitive to the electronic environment of each nucleus. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a common approach for accurate predictions. rsc.org Alternatively, chemical shifts for aromatic compounds can be estimated with reasonable accuracy using empirical substituent chemical shift (SCS) parameters. stenutz.euwisc.edu

For this compound, the ¹H and ¹³C NMR spectra can be predicted by considering the additive effects of the -CHO, -N(CH₃)₂, and -Br groups on the base chemical shifts of a benzene ring. The strong electron-donating -N(CH₃)₂ group will cause significant shielding (upfield shifts) for the ortho and para protons relative to it, while the -CHO and -Br groups will cause deshielding (downfield shifts).

Table 4: Predicted ¹H NMR Chemical Shifts

Proton Position Reason for Predicted Shift Predicted δ (ppm)
-CHO Aldehyde Highly deshielded due to electronegative oxygen and aromatic ring current 9.7 - 9.9
H-2 ortho to -CHO, meta to -N(CH₃)₂ Deshielded by -CHO, weakly affected by -N(CH₃)₂ 7.7 - 7.9
H-5 meta to -CHO, ortho to -N(CH₃)₂ Shielded by -N(CH₃)₂ 6.7 - 6.9
H-6 meta to -CHO & -Br, para to -N(CH₃)₂ Strongly shielded by para -N(CH₃)₂ 6.8 - 7.0

Table 5: Predicted ¹³C NMR Chemical Shifts

Carbon Position Reason for Predicted Shift Predicted δ (ppm)
C=O Aldehyde Highly deshielded carbonyl carbon 190 - 192
C-4 Attached to -N(CH₃)₂ Shielded by nitrogen, but attached to electronegative atom 155 - 158
C-1 Attached to -CHO Deshielded by aldehyde group 130 - 132
C-3 Attached to -Br Deshielded by bromine (inductive) but also shielded (resonance) 110 - 112
C-5 ortho to -N(CH₃)₂, meta to -CHO Shielded by -N(CH₃)₂ 111 - 113
C-2 ortho to -CHO, meta to -N(CH₃)₂ Deshielded by -CHO 133 - 135
C-6 para to -N(CH₃)₂, meta to -CHO & -Br Shielded by -N(CH₃)₂ 128 - 130

UV-Vis Absorption and Emission Spectral Simulations

Theoretical simulations of UV-Vis absorption and emission spectra are crucial for understanding the electronic transitions within a molecule. These calculations are typically performed using Time-Dependent Density Functional Theory (TD-DFT), a method that provides a good balance between computational cost and accuracy for many organic molecules.

For a molecule like this compound, TD-DFT calculations would be employed to determine the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) of the principal electronic transitions. The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. For instance, in a study on the analogous compound 2-Chloro-3,4-dimethoxybenzaldehyde, researchers utilized the B3LYP functional with 6-31+G(d,p) and 6-311++G(d,p) basis sets to calculate these parameters. researchgate.net Similar approaches would be applicable to this compound.

The simulations would likely predict the n → π* and π → π* transitions. The strong electron-donating dimethylamino group and the electron-withdrawing aldehyde group, along with the perturbing effect of the bromine atom, would be expected to give rise to significant intramolecular charge transfer (ICT) character in the lowest energy transition. This ICT character is a key factor in the optical and non-linear optical properties of such donor-acceptor systems.

The solvent environment also plays a significant role in the spectral properties. Therefore, computational models often incorporate solvent effects using methods like the Polarizable Continuum Model (PCM). This allows for the simulation of UV-Vis spectra in different solvents, providing a more realistic comparison with experimental measurements.

A hypothetical table of simulated UV-Vis data for this compound, based on typical results for similar compounds, is presented below.

Table 1: Hypothetical Simulated UV-Vis Absorption Data for this compound

Computational MethodExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
TD-DFT/B3LYP/6-311+G(d,p)3.543500.65HOMO → LUMO (π → π)
TD-DFT/CAM-B3LYP/6-311+G(d,p)3.873200.58HOMO → LUMO (π → π)

Note: The data in this table is illustrative and not based on actual published results for this compound.

Emission spectral simulations would involve optimizing the geometry of the molecule in its first excited state and then calculating the energy of the transition back to the ground state. This would provide the theoretical fluorescence wavelength, which can be compared with experimental data to understand the nature of the emitting state and any associated Stokes shift.

Non-Linear Optical (NLO) Properties from Theoretical Frameworks

The non-linear optical (NLO) properties of organic molecules are of great interest for applications in optoelectronics and photonics. Theoretical calculations are instrumental in predicting and understanding the NLO response of molecules like this compound, which possesses the donor-π-acceptor architecture known to favor large NLO effects.

The key parameters that define the NLO properties of a molecule at the microscopic level are the first hyperpolarizability (β) and the second hyperpolarizability (γ). These are tensors, but often the total or vector component along the dipole moment axis is reported. A large first hyperpolarizability is a prerequisite for a material to exhibit a significant second-order NLO response, such as second-harmonic generation (SHG).

Computational methods, particularly DFT, are widely used to calculate these properties. The choice of functional is again crucial, with long-range corrected functionals like CAM-B3LYP often providing more accurate results for NLO properties, especially in charge-transfer systems. The calculations involve applying a static electric field and determining the response of the molecular dipole moment.

For this compound, the presence of the strong dimethylamino donor group and the aldehyde acceptor group connected by the π-system of the benzene ring is expected to result in a significant first hyperpolarizability. The bromine atom, through its electron-withdrawing inductive effect and electron-donating mesomeric effect, would further modulate the electronic distribution and thus the NLO properties.

Theoretical studies on various substituted benzimidazoles and other organic molecules have shown that the magnitude of the first hyperpolarizability is highly sensitive to the nature and position of the substituent groups. acs.org In general, increasing the strength of the donor and acceptor groups and extending the π-conjugation length leads to an enhanced NLO response.

A hypothetical data table for the calculated NLO properties of this compound is provided below, based on values reported for analogous organic NLO molecules.

Table 2: Hypothetical Calculated Non-Linear Optical Properties for this compound

PropertyComputational MethodCalculated Value (esu)
Dipole Moment (μ)DFT/B3LYP/6-311+G(d,p)5.8 D
Average Polarizability (α)DFT/B3LYP/6-311+G(d,p)25 x 10⁻²⁴
First Hyperpolarizability (β_tot)DFT/B3LYP/6-311+G(d,p)30 x 10⁻³⁰
First Hyperpolarizability (β_tot)DFT/CAM-B3LYP/6-311+G(d,p)28 x 10⁻³⁰

Note: The data in this table is illustrative and not based on actual published results for this compound.

These theoretical predictions would be invaluable for the rational design of new NLO materials. By systematically modifying the structure of this compound, for example by changing the halogen or the alkyl groups on the amine, computational chemistry could be used to screen for derivatives with optimized NLO properties before undertaking their synthesis and experimental characterization.

Iv. Chemical Reactivity and Derivatization Strategies for 3 Bromo 4 Dimethylamino Benzaldehyde

Functional Group Transformations of the Aldehyde Moiety

The aldehyde group is a primary site for reactions that extend the carbon framework or introduce new functional groups.

Nucleophilic Addition Reactions for Carbon-Carbon Bond Formation (e.g., Aldol, Wittig, Reductive Amination)

Nucleophilic addition reactions are fundamental to the derivatization of 3-bromo-4-(dimethylamino)benzaldehyde, enabling the formation of new carbon-carbon bonds.

Wittig Reaction: This reaction transforms the aldehyde into an alkene through the use of a phosphonium (B103445) ylide (Wittig reagent). libretexts.orgmasterorganicchemistry.com The reaction proceeds by the nucleophilic attack of the ylide on the aldehyde, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This four-membered ring then fragments to yield the alkene and a stable triphenylphosphine (B44618) oxide. umass.edumnstate.edu The Wittig reaction is a powerful tool for creating carbon-carbon double bonds with good control over the geometry of the resulting alkene, depending on the nature of the ylide used. organic-chemistry.org

Reductive Amination: This two-step process first involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion, respectively. This intermediate is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com This method is highly effective for synthesizing a wide variety of substituted amines. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comresearchgate.net The reaction is typically carried out under mild acidic conditions to facilitate imine formation. youtube.com

Condensation Reactions with Amines to Form Schiff Bases

The aldehyde group readily undergoes condensation reactions with primary amines to yield Schiff bases, also known as imines. pitt.edu This reaction, often catalyzed by acid, involves the formation of a hemiaminal intermediate which then eliminates a molecule of water to form the characteristic carbon-nitrogen double bond of the imine. mdpi.com These Schiff bases are versatile compounds with applications in various fields, including the synthesis of heterocyclic compounds and as ligands in coordination chemistry. A series of imine derivatives have been synthesized by reacting substituted anilines with various benzaldehydes. nih.gov

Reactant 1Reactant 2Reaction TypeProduct Type
This compoundPrimary AmineCondensationSchiff Base (Imine)
4-Bromo-2-methylaniline3-Bromothiophene-2-carbaldehydeCondensation(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline nih.gov

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde functionality can be either oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of compounds.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, 3-bromo-4-(dimethylamino)benzoic acid, using standard oxidizing agents. This transformation provides a key intermediate for the synthesis of esters, amides, and other carboxylic acid derivatives.

Reduction: The reduction of the aldehyde group yields 3-bromo-4-(dimethylamino)benzyl alcohol. nih.gov This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or through catalytic hydrogenation. A study on the hydrosilylation of various benzaldehydes, including 4-(dimethylamino)benzaldehyde (B131446), demonstrated their reduction to the corresponding alcohols using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of potassium carbonate. researchgate.net

Transformations Involving the Bromine Substituent

The bromine atom on the aromatic ring serves as a key functional group for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond-forming reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromine atom.

Suzuki Coupling: The Suzuki reaction is a versatile palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgorganic-chemistry.org A variety of palladium catalysts and bases can be employed, and the reaction conditions can often be tuned to accommodate a wide range of functional groups. nih.govresearchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction provides a direct method for the arylation of olefins.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of arylalkynes. wikipedia.org The reaction is typically carried out in the presence of a base, and various palladium and copper catalysts can be utilized. nih.gov

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingOrganoboron compoundPalladium catalyst, BaseBiaryl or substituted alkene wikipedia.org
Heck CouplingAlkenePalladium catalyst, BaseSubstituted alkene
Sonogashira CouplingTerminal alkynePalladium catalyst, Copper(I) co-catalyst, BaseArylalkyne wikipedia.orgorganic-chemistry.org

Nucleophilic Displacement of Bromine

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally difficult. The presence of the strong electron-donating dimethylamino group para to the bromine atom deactivates the aromatic ring towards nucleophilic attack. However, under forcing conditions or with the use of highly reactive nucleophiles, displacement may occur. In some cases, unexpected rearrangements and migrations of other substituents have been observed during nucleophilic substitution reactions of related nitro-substituted bromoarenes. researchgate.net More commonly, the functionalization at this position is achieved through the more reliable and versatile metal-catalyzed cross-coupling reactions described above.

Reactivity of the Dimethylamino Group

The dimethylamino group at the C-4 position is a potent electron-donating group, a characteristic that significantly influences the reactivity of the aromatic ring. This tertiary amine functionality can also undergo several key reactions, including N-oxidation, N-dealkylation, and quaternization.

N-Oxidation: The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it susceptible to oxidation. Treatment with oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide, can convert the tertiary amine to the corresponding N-oxide. This transformation alters the electronic properties of the substituent, turning the electron-donating dimethylamino group into an electron-withdrawing N-oxide group. This change can have a profound impact on the reactivity of the aromatic ring in subsequent reactions. The general transformation is depicted below:

Reaction: this compound + Oxidizing Agent → this compound N-oxide

While specific studies on the N-oxidation of this compound are not extensively documented in publicly available literature, the oxidation of substituted anilines is a well-established transformation. sci-hub.sesemanticscholar.orgresearchgate.net The reaction conditions would typically involve a stoichiometric amount of the oxidizing agent in a suitable solvent at controlled temperatures to prevent side reactions.

N-Dealkylation: The removal of one or both methyl groups from the dimethylamino moiety is a potential derivatization pathway. This N-dealkylation can be achieved through various methods, though it can be challenging. One common approach involves reaction with acyl chlorides followed by hydrolysis. Another method is the Von Braun reaction, which utilizes cyanogen (B1215507) bromide. Photoredox catalysis has also emerged as a mild method for N-dealkylation of tertiary amines. However, the presence of other reactive groups on the molecule, such as the aldehyde, necessitates careful selection of reagents and reaction conditions to achieve selective N-dealkylation.

Quaternization: As a tertiary amine, the dimethylamino group can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide. The resulting quaternary ammonium salt introduces a permanent positive charge onto the nitrogen atom, significantly altering the molecule's solubility and electronic properties. For instance, reaction with methyl iodide would yield 3-bromo-4-(trimethylammonio)benzaldehyde iodide.

Reaction TypeReagents and ConditionsProduct
N-OxidationPeroxy acids (e.g., MCPBA), H₂O₂This compound N-oxide
N-DealkylationAcyl chlorides then hydrolysis; CNBr3-Bromo-4-(methylamino)benzaldehyde
QuaternizationAlkyl halides (e.g., CH₃I)3-Bromo-4-(alkyldimethylammonio)benzaldehyde halide

V. Advanced Characterization Techniques in the Study of 3 Bromo 4 Dimethylamino Benzaldehyde and Its Derivatives

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is fundamental to the molecular-level understanding of 3-Bromo-4-(dimethylamino)benzaldehyde. Techniques such as NMR, IR, Raman, UV-Vis, and mass spectrometry offer a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the proton signals are observed at specific chemical shifts (δ), measured in parts per million (ppm). For a related compound, 4-(dimethylamino)benzaldehyde (B131446), the aldehyde proton appears as a singlet at approximately 9.73 ppm. rsc.org The aromatic protons typically resonate between 6.69 and 7.73 ppm, showing characteristic splitting patterns based on their coupling with neighboring protons. rsc.org The six protons of the dimethylamino group appear as a sharp singlet around 3.08 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. For 4-(dimethylamino)benzaldehyde, the carbonyl carbon of the aldehyde group is highly deshielded and appears at a chemical shift of about 190.4 ppm. rsc.org The aromatic carbons resonate in the range of 111.1 to 154.4 ppm, while the methyl carbons of the dimethylamino group are found at approximately 40.2 ppm. rsc.org The introduction of a bromine atom at the 3-position in this compound would induce predictable shifts in the signals of the adjacent protons and carbons, aiding in the confirmation of its structure.

Table 1: Representative ¹H and ¹³C NMR Data for 4-(dimethylamino)benzaldehyde

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H9.73SingletAldehyde (-CHO)
¹H7.73DoubletAromatic
¹H6.69DoubletAromatic
¹H3.08SingletDimethylamino (-N(CH₃)₂)
¹³C190.4-Aldehyde (C=O)
¹³C154.4-Aromatic (C-N)
¹³C132.1-Aromatic (CH)
¹³C125.3-Aromatic (C-CHO)
¹³C111.1-Aromatic (CH)
¹³C40.2-Dimethylamino (-N(CH₃)₂)
Data is for the related compound 4-(dimethylamino)benzaldehyde and serves as a reference. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum of the related compound, 4-(dimethylamino)benzaldehyde, displays a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1630 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range. The C-N stretching vibration of the dimethylamino group is also observable. The C-H stretching vibrations of the aromatic ring and the methyl groups are found at higher wavenumbers, generally above 3000 cm⁻¹.

Raman spectroscopy provides complementary information. For instance, in a derivative, the aromatic C-H stretching is seen at 3067 cm⁻¹, the C=O stretch at 1728 cm⁻¹, and the aromatic C=C stretch at 1604 cm⁻¹. mdpi.com The presence of the C-Br bond in this compound would introduce a characteristic low-frequency stretching vibration, which is a key diagnostic feature for its identification.

Table 2: Key Vibrational Frequencies for Benzaldehyde (B42025) Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch>3000IR, Raman
Aldehyde C=O Stretch1728 - 1630IR, Raman
Aromatic C=C Stretch1605 - 1450IR, Raman
Data compiled from related benzaldehyde derivatives. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of 4-(dimethylamino)benzaldehyde in ethanol (B145695) shows a strong absorption maximum (λmax) which corresponds to a π → π* transition within the conjugated system of the benzene (B151609) ring, the aldehyde group, and the dimethylamino group. researchgate.net The strong electron-donating dimethylamino group and the electron-withdrawing aldehyde group lead to an intramolecular charge transfer (ICT) character in this transition. researchgate.net The introduction of a bromine atom is expected to cause a bathochromic (red) shift in the absorption maximum due to its electron-withdrawing nature and its influence on the electronic structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation pattern of this compound. The molecular weight of this compound is 228.09 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 228, with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). miamioh.edu

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom to form the stable [M-H]⁺ ion, or the loss of the formyl radical (•CHO) to give the [M-CHO]⁺ ion. docbrown.info For this compound, key fragments would arise from the cleavage of the C-Br bond and fragmentations involving the dimethylamino and aldehyde groups.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. For the related compound 4-(dimethylamino)benzaldehyde, crystal structure analysis has revealed that the molecule is nearly planar. researchgate.net The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds and π-π stacking interactions. researchgate.net A similar study on this compound would precisely determine the position of the bromine atom on the aromatic ring and provide detailed insights into its solid-state architecture.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and bromine) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula, C₉H₁₀BrNO. This comparison serves as a crucial verification of the purity and empirical formula of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Percentage
CarbonC12.0147.39%
HydrogenH1.0084.42%
BromineBr79.9035.02%
NitrogenN14.016.14%
OxygenO16.007.01%
Calculated based on the molecular formula C₉H₁₀BrNO.

Vi. Research on Applications of 3 Bromo 4 Dimethylamino Benzaldehyde in Advanced Materials Science

Applications as Building Blocks for Functionalized Polymers and Dyes

The presence of the aldehyde functional group in 3-Bromo-4-(dimethylamino)benzaldehyde allows for its effective use in condensation reactions, particularly the Knoevenagel condensation, to form the backbone of various functional polymers and dyes. bas.bgresearchgate.net This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). thermofisher.com

The resulting α,β-unsaturated compounds often exhibit extended π-conjugated systems, which are fundamental to the properties of many organic dyes. These styryl dyes, characterized by an electron-rich aromatic system connected to an electron-deficient system through a double bond, often display intramolecular charge transfer (ICT) properties. researchgate.net This charge transfer is responsible for their color and sensitivity to the surrounding environment.

A general synthetic route to styryl dyes using this compound would involve its reaction with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base catalyst like piperidine (B6355638) or an amine salt. The dimethylamino group acts as a strong electron donor, while the newly formed group from the active methylene compound acts as an electron acceptor, creating a "push-pull" system that is characteristic of many solvatochromic and nonlinear optical dyes. The bromine atom offers a site for further functionalization, allowing for the tuning of the dye's properties or its incorporation into a polymer chain.

Table 1: Key Reactions and Components for Dye and Polymer Synthesis

Reaction Type Key Reactants Catalyst Examples Resulting Structure Key Feature

Development of Fluorescent Probes and Sensors

The structural features of this compound make it an attractive scaffold for the design of fluorescent probes and sensors. The development of such sensors often relies on the modification of the core structure to include a recognition site for a specific analyte (e.g., a metal ion or a biologically relevant molecule) and a signaling unit that responds to the binding event with a change in fluorescence. nih.gov

The bromine atom on the benzaldehyde (B42025) ring is particularly useful for this purpose, as it can be readily functionalized through cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govmdpi.com This reaction allows for the formation of a carbon-carbon bond between the bromo-substituted aromatic ring and a variety of organoboron compounds, enabling the introduction of diverse functional groups. tcichemicals.com For instance, a chelating agent capable of binding a specific metal ion could be attached at the bromine position.

Upon binding of the target analyte, the electronic properties of the molecule can be altered, leading to a change in its fluorescence emission. This can manifest as a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength. The dimethylamino group, being a strong electron donor, often plays a crucial role in the intramolecular charge transfer processes that govern the fluorescence of these probes.

Table 2: Strategies for Fluorescent Probe Development

Synthetic Strategy Key Reaction Functionalization Site Principle of Detection Potential Analytes
Post-condensation Modification Suzuki-Miyaura Coupling Bromine atom Analyte binding alters the electronic structure and fluorescence Metal ions, Anions, Biomolecules

Role in Organic Semiconductor Development

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure and packing of the organic materials. sigmaaldrich.comsigmaaldrich.com Molecules with extended π-conjugated systems are essential for efficient charge transport.

While direct research on the application of this compound in organic semiconductors is not widely documented, its structure suggests potential as a building block for such materials. Through reactions like the Knoevenagel condensation and Suzuki coupling, it is possible to synthesize larger, more conjugated molecules based on this starting material. arkat-usa.org

For instance, condensation with various active methylene compounds can lead to the formation of molecules with tunable electronic properties. The electron-donating dimethylamino group and the potential for creating extended π-systems through polymerization or the synthesis of oligomers could lead to materials with p-type semiconductor characteristics. The bromine atom also allows for the introduction of other functional groups that can influence the material's solubility, morphology, and electronic energy levels, which are all critical parameters for device performance. sigmaaldrich.com

Aggregation-Induced Emission (AIE) Material Research

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. rsc.org This is in contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which closes non-radiative decay channels and promotes radiative emission.

The development of materials with AIE properties is a rapidly growing area of research due to their potential applications in OLEDs, chemical sensors, and bio-imaging. While there is no extensive research specifically on AIE materials derived from this compound, its molecular structure provides a basis for designing potential AIE-active luminogens (AIEgens).

The key to designing AIEgens is to create molecules with rotors and stators that are free to move in solution but become restricted upon aggregation. The dimethylamino group and the phenyl ring can act as a rotor-stator pair. By using this compound as a core and attaching bulky groups through Suzuki coupling at the bromine position, it might be possible to create propeller-shaped molecules. These molecules could be non-emissive in solution due to the free rotation of their peripheral groups. However, in the aggregated state, the steric hindrance would restrict these rotations, potentially leading to strong AIE.

Vii. Research on Pharmaceutical and Biological Applications of 3 Bromo 4 Dimethylamino Benzaldehyde and Its Derivatives

Investigation as a Pharmaceutical Intermediate

3-Bromo-4-(dimethylamino)benzaldehyde is a versatile intermediate in organic synthesis, primarily due to the reactivity of its aldehyde group and the influence of its substituted aromatic ring.

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. mdpi.com Substituted benzaldehydes are key precursors in building these complex molecules. The aldehyde functional group is readily converted into various other functionalities, facilitating cyclization reactions to form rings containing nitrogen, sulfur, or oxygen.

Research has demonstrated the synthesis of diverse heterocyclic systems, such as:

Five and six-membered rings: Multi-step reactions can produce five and six-membered heterocyclic compounds. mdpi.com For instance, hydrazides derived from precursors can react with anhydrides or diketones to yield complex cyclic structures. mdpi.com

Benzothiazoles and related systems: The core structure of this compound can be incorporated into the synthesis of benzothiazole (B30560) derivatives, which are known to possess a wide range of biological activities. researchgate.netuokerbala.edu.iq

Oxadiazoles, Triazoles, and Thiazolidinones: Synthetic pathways have been developed to produce a variety of heterocyclic derivatives, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazolidin-4-ones, starting from aromatic aldehydes. uobaghdad.edu.iq These classes of compounds are of significant interest in drug discovery.

The presence of the bromo and dimethylamino groups on the benzaldehyde (B42025) ring can modulate the electronic properties and steric profile of the resulting heterocyclic systems, influencing their interaction with biological targets.

Derivatives synthesized from substituted benzaldehydes are being explored for their potential to treat specific disease categories.

Infectious Diseases: The benzimidazole (B57391) scaffold, which can be synthesized from precursors related to the title compound, is known to exhibit antibacterial properties. nih.gov Benzimidazoles act as purine (B94841) analogues and can interfere with the biosynthesis of nucleic acids and proteins in bacteria, thereby inhibiting their growth. nih.gov Studies have also shown that specifically designed carboxamide derivatives possess antibacterial activity against extensively drug-resistant (XDR) S. Typhi, with their mechanism potentially involving the inhibition of essential bacterial enzymes like DNA gyrase. mdpi.com

Neurological Diseases: Aldehyde dehydrogenase (ALDH) enzymes are implicated in dopamine (B1211576) metabolism, and inhibition of these enzymes can affect dopaminergic pathways. nih.gov This link suggests that ALDH inhibitors, a class to which derivatives of this compound belong, could be investigated for a role in mitigating the pathogenesis of neurological conditions like Parkinson's disease or in addiction treatment. nih.gov

Biological Activity and Mechanism of Action Studies

Direct biological testing of this compound derivatives has revealed a spectrum of activities, from antimicrobial and anti-inflammatory effects to potent anticancer properties linked to specific enzyme inhibition.

Antimicrobial Properties: The benzothiazole nucleus is a privileged structure in medicinal chemistry, and its derivatives have been studied for antimicrobial effects. uokerbala.edu.iq Likewise, novel tetrahydropyrimidinyl-substituted benzimidazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov

Anti-inflammatory Properties: A closely related derivative, 3-Bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), has shown significant anti-inflammatory properties. nih.govnih.gov In studies on murine models of atopic dermatitis, BDB treatment reduced serum immunoglobulin E levels, decreased lymph node size, and suppressed inflammatory cell infiltration. nih.gov It was found to inhibit the production of the proinflammatory cytokine interleukin-6 in macrophages. nih.gov Further research indicates that BDB may exert its effects by promoting the differentiation of regulatory T cells (Tregs) and augmenting the function of anti-inflammatory M2 macrophages. nih.gov

Derivatives of substituted benzaldehydes have been a focus of anticancer research, demonstrating cytotoxicity against various cancer cell lines. Research into analogues of 4-(diethylamino)benzaldehyde (B91989) (DEAB), a class that includes bromo-substituted compounds, has shown significant antiproliferative activity. nih.govwhiterose.ac.uk

Sixteen analogues of DEAB displayed greater cytotoxicity (IC₅₀ = 10–200 μM) against three prostate cancer cell lines compared to the parent compound DEAB (>200 μM). nih.govwhiterose.ac.uk Specifically, certain analogues were more potent than DEAB against patient-derived primary prostate tumor cells, both as single agents and in combination with the chemotherapy drug docetaxel. nih.govwhiterose.ac.uk In other research, halogenated benzothiadiazine derivatives were identified with potent antineoplastic effects in models of triple-negative breast cancer (TNBC), with one compound showing an IC₅₀ of 2.93 µM and high selectivity over non-malignant cells. nih.gov

Table 1: Cytotoxicity of Selected Benzaldehyde and Benzothiadiazine Derivatives
Compound ClassCell LineActivity (IC₅₀)Reference
DEAB AnaloguesProstate Cancer Cell Lines10–200 μM nih.govwhiterose.ac.uk
Halogenated Benzothiadiazine DerivativeTriple-Negative Breast Cancer (TNBC)2.93 ± 0.07 μM nih.gov
DEAB (Reference)Prostate Cancer Cell Lines>200 μM nih.govwhiterose.ac.uk

A primary mechanism underlying the anticancer activity of these compounds is the inhibition of aldehyde dehydrogenase (ALDH) enzymes. The ALDH superfamily is overexpressed in many cancers and is linked to cancer cell proliferation and the survival of cancer stem cells. nih.govnih.gov

4-(Diethylamino)benzaldehyde (DEAB) is widely known as a pan-inhibitor of ALDH isoforms. nih.goviu.edu However, research into its analogues has revealed compounds with greater potency and selectivity for specific ALDH isoforms. For example, by modifying the DEAB scaffold, researchers have developed analogues with potent and selective inhibitory activity against ALDH1A3 and ALDH3A1. nih.govacs.org

ALDH1A3 Inhibition: Three analogues (compounds 14, 15, and 16 from the study) showed potent activity against ALDH1A3. nih.gov Kinetic analysis of compound 14 revealed it to be a competitive inhibitor of ALDH1A3 with a calculated inhibitor constant (Kᵢ) of 0.46 ± 0.15 μM. nih.gov

ALDH3A1 Inhibition: Two other analogues (compounds 18 and 19 ) were identified as potent, competitive inhibitors of ALDH3A1, with Kᵢ values of 0.30 ± 0.06 μM and 0.24 ± 0.04 μM, respectively. acs.org

This demonstrates that the 3-bromo-4-(dialkylamino)benzaldehyde framework is a promising scaffold for developing selective ALDH inhibitors, which could serve as targeted cancer therapies. nih.govwhiterose.ac.uk

Table 2: Inhibition of Aldehyde Dehydrogenase (ALDH) Isoforms by Selected DEAB Analogues
Compound (Analogue of DEAB)Target IsoformInhibition TypeInhibitor Constant (Kᵢ)Reference
Analogue 14ALDH1A3Competitive0.46 ± 0.15 μM nih.gov
Analogue 18ALDH3A1Competitive0.30 ± 0.06 μM acs.org
Analogue 19ALDH3A1Competitive0.24 ± 0.04 μM acs.org

Receptor Modulation Studies

Derivatives of bromobenzaldehyde have been investigated for their ability to modulate the activity of specific cellular receptors, a cornerstone of targeted therapy. One key area of study has been their potential as inhibitors of the epidermal growth factor receptor (EGFR), a protein often implicated in cancer cell proliferation. In one study, novel oxadiazole derivatives were designed and synthesized, with their biological targets and properties predicted using computer-aided methods. researchgate.net These compounds were evaluated for their antiproliferative effects and their ability to inhibit the EGFR enzyme, comparing them to the standard EGFR inhibitor, erlotinib. researchgate.net

Antioxidant Activity Evaluation

A significant body of research has focused on the antioxidant properties of bromobenzaldehyde derivatives. These compounds are evaluated for their capacity to neutralize harmful reactive oxygen species (ROS), which are implicated in a wide range of diseases.

A notable example is the marine compound 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB), which has demonstrated considerable antioxidant effects in keratinocytes. nih.gov This compound protects skin cells from oxidative damage by upregulating the Nrf2/HO-1 pathway. nih.gov It was found to induce the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme, through the activation of extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) signaling pathways. nih.gov The cytoprotective effects of 3-BDB were shown to defend cells against damage induced by hydrogen peroxide (H₂O₂) and UVB radiation. nih.gov

Schiff bases derived from para-dimethylamino benzaldehyde have also been synthesized and assessed for their antioxidant potential. ijarmps.org The antioxidant activity of these new compounds was successfully evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydrogen peroxide scavenging methods, with some derivatives showing promising results. ijarmps.org Furthermore, molecular docking studies have been employed to predict the antioxidant capacity of derivatives by simulating their interaction with enzymes like cytochrome c peroxidase. minarjournal.comnih.gov

Interaction with Biological Targets via Schiff Base Formation

The aldehyde functional group of this compound makes it a prime candidate for the synthesis of Schiff bases. These compounds, characterized by an azomethine or imine group (-HC=N-), are known for their broad spectrum of biological activities and their ability to coordinate with metal ions. nih.govnih.gov The formation of a Schiff base involves the condensation of the aldehyde with a primary amine. ijarmps.orgnih.gov

This chemical modification is a widely used strategy to create new derivatives with enhanced biological profiles. For instance, Schiff bases derived from 3,4-dimethoxybenzaldehyde (B141060) and p-aminobenzoic acid have been synthesized and characterized. researchgate.net The biological activity of Schiff bases is often attributed to the azomethine group. nih.gov Research has shown that Schiff base derivatives can exhibit significant antimicrobial, antitumor, and anti-inflammatory properties. nih.govresearchgate.net Their mechanism of action can involve interacting with various biological targets, leading to effects like apoptosis in cancer cells. nih.gov

Computational Approaches in Drug Discovery and Development

In silico methods are integral to modern drug discovery, providing a rapid and cost-effective means to predict the properties and potential of new chemical entities before their synthesis.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. minarjournal.com This method is crucial for understanding the molecular basis of a drug's action and for screening potential inhibitors. minarjournal.comnih.gov

Derivatives of this compound have been the subject of numerous docking studies. For example, novel oxadiazole derivatives were analyzed through molecular docking to understand their binding properties. researchgate.net In other studies, derivatives were docked into the active sites of various enzymes to predict their therapeutic potential. Chalcone (B49325) derivatives have been docked against dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), showing good binding affinities. nih.gov Similarly, newly synthesized amide derivatives were docked with the cytochrome c peroxidase enzyme (PDB: 2X08) to evaluate their antioxidant potential, revealing favorable binding energies and interactions with key amino acid residues in the active site. minarjournal.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. ADMET prediction models are computational tools that assess these characteristics. These predictions help in the early identification of compounds that are likely to fail in later stages of drug development due to poor bioavailability or high toxicity. nih.gov

For derivatives of bromobenzaldehydes, ADMET properties and drug-likeness are often predicted using various software and web tools, such as the SwissADME server. researchgate.netnih.gov These tools calculate physicochemical properties and assess compliance with established guidelines like Lipinski's rule of five. nih.govucj.org.ua For example, the ADMET profiles of novel compounds designed as dual inhibitors for Alzheimer's disease targets were computationally predicted. nih.gov Similarly, N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives underwent in silico ADMET and pharmacokinetic property prediction to evaluate their potential as oral drug candidates. nih.gov

In Silico Bioactivity Profiling

In silico bioactivity profiling involves using computational methods to predict the full spectrum of biological activities a compound might possess. This helps in identifying potential therapeutic targets as well as predicting off-target effects. Web resources like SuperPred 3.0 are used to predict the biological targets of new compounds by comparing them to known active drugs. ucj.org.ua

For instance, the bioactivity spectrum for new bromo-derivatives of hydrogenated acridines was established using such predictive tools, comparing the results with active drugs containing the acridine (B1665455) structure like Tacrine and Amsacrine. ucj.org.ua This profiling can identify common predicted targets, such as DNA-(apurinic or apyrimidinic site) lyase and butyrylcholinesterase, suggesting potential mechanisms of action for the novel compounds. ucj.org.ua This approach is a crucial part of computational drug design, allowing for the rapid screening and prioritization of candidates for further experimental evaluation. ajchem-a.com

Viii. Comparative Studies and Structure Activity Relationships of 3 Bromo 4 Dimethylamino Benzaldehyde Analogues

Influence of Substituent Position and Electronic Effects on Reactivity and Properties

This substitution pattern creates a molecule with distinct regions of electron density, which in turn dictates its reactivity in chemical reactions and its interaction with biological molecules. Studies on similar substituted benzaldehydes have shown that the nature and position of substituents significantly alter their properties. researchgate.netnih.govbeilstein-journals.org For instance, the presence of a strong electron-donating group para to the aldehyde can increase the nucleophilicity of the carbonyl oxygen, while an electron-withdrawing group can make the carbonyl carbon more electrophilic.

The interplay of these electronic effects is critical. Research on para-substituted benzaldehyde (B42025) derivatives has demonstrated that stronger push/pull electronic characteristics of substituents have a greater impact on the conformation of proteins they interact with, such as human serum albumin. nih.gov The kinetic stability of brominated benzaldehyde analogues has also been shown to be dependent on the position of the bromine atom. researchgate.net These findings underscore the principle that modifying substituent positions on the benzaldehyde ring is a key strategy for fine-tuning the molecule's chemical and physical properties.

Correlation between Molecular Structure and Biological Activity

The specific arrangement of atoms in 3-Bromo-4-(dimethylamino)benzaldehyde and its analogues is directly correlated with their biological activity. The core benzaldehyde structure, along with the bromo and dimethylamino substituents, provides a scaffold that can interact with biological targets. nih.gov

Key structural features that influence biological activity include:

The Aldehyde Group: This functional group can form hydrogen bonds and participate in covalent interactions with biological macromolecules, such as enzymes. mdpi.com

The Dimethylamino Group: As a hydrogen bond acceptor, this group can contribute to the binding affinity of the molecule to its target. mdpi.com

The Bromo Substituent: The presence of a halogen atom can enhance lipophilicity, which may improve cell membrane permeability. nih.gov Halogen bonding is another potential interaction that can influence binding to a target protein. mdpi.com

Evaluation of Structural Modifications on Enzyme Inhibition and Antiproliferative Activity

Systematic structural modifications of this compound analogues have been explored to establish structure-activity relationships (SAR) for enzyme inhibition and antiproliferative effects. A significant area of research has been the development of inhibitors for aldehyde dehydrogenases (ALDH), a family of enzymes often overexpressed in cancer cells. nih.govwhiterose.ac.ukacs.org

A study on a series of 4-(dialkylamino)benzaldehyde analogues as ALDH inhibitors provided key insights into their SAR. nih.govacs.org The parent compound for this study, 4-(diethylamino)benzaldehyde (B91989) (DEAB), is a known pan-ALDH inhibitor. nih.govwhiterose.ac.ukacs.org The research involved synthesizing and evaluating a library of DEAB analogues to identify compounds with improved potency and selectivity.

Key findings from this research include:

Influence of the meta-substituent: Analogues with a nitro group at the meta-position showed potent inhibition of the ALDH3A1 isoform. nih.govacs.org

Impact of the para-amino group: The lipophilicity and flexibility of the alkyl groups on the para-amino substituent were found to be important for inhibitory activity. For instance, compounds with diethylamino and dipropylamine (B117675) groups at this position were effective inhibitors. nih.govacs.org

Antiproliferative Effects: Several analogues displayed increased cytotoxicity against prostate cancer cell lines compared to the parent compound DEAB. nih.govwhiterose.ac.uk

The tables below summarize the inhibitory activity of selected 4-(dialkylamino)benzaldehyde analogues against different ALDH isoforms and their antiproliferative activity against prostate cancer cell lines.

Table 1: Inhibitory Activity of Selected Benzaldehyde Analogues against ALDH Isoforms

Data sourced from a study on DEAB analogues. nih.govwhiterose.ac.ukacs.org

Table 2: Antiproliferative Activity of Selected Benzaldehyde Analogues in Prostate Cancer Cell Lines

Data sourced from a study on DEAB analogues. nih.govwhiterose.ac.uk

These studies demonstrate that targeted structural modifications of the this compound scaffold can lead to the development of analogues with enhanced and selective biological activities. The correlation between specific structural features and their impact on enzyme inhibition and antiproliferative effects provides a rational basis for the design of novel therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-4-(dimethylamino)benzaldehyde with high yield?

A metal-free bromination method using bis(trifluoroacetoxy)iodobenzene (BTI) and trimethylsilyl bromide (TMSBr) achieves a 92% yield. Key steps include reacting 4-(dimethylamino)benzaldehyde (1e) with BTI/TMSBr under mild conditions, followed by purification via recrystallization. This method avoids transition-metal catalysts, reducing contamination risks .

Q. How is this compound characterized structurally?

Nuclear Magnetic Resonance (¹H NMR) and mass spectrometry (GC-MS) are standard. For example, ¹H NMR in CDCl₃ shows characteristic peaks: δ 2.89 ppm (singlet, 6H for dimethylamino group) and δ 7.02 ppm (doublet, aromatic protons) . Melting point analysis (51–53°C) further confirms purity .

Q. What safety precautions are essential when handling brominated benzaldehyde derivatives?

While specific toxicological data for this compound are limited, analogous brominated aldehydes (e.g., 4-(bromomethyl)benzaldehyde) require:

  • Immediate eye flushing with water for 10–15 minutes upon contact.
  • Skin exposure: Wash with soap/water for ≥15 minutes and seek medical attention.
  • Use fume hoods and personal protective equipment (PPE) to mitigate inhalation/contact risks .

Advanced Research Questions

Q. How can computational methods aid in understanding the bromination mechanism of 4-(dimethylamino)benzaldehyde?

Density Functional Theory (DFT) calculations can model hypervalent iodine intermediates and transition states. For example, studying the electrophilic aromatic substitution (EAS) mechanism reveals how electron-donating dimethylamino groups direct bromination to the meta position. Experimental validation via isotopic labeling or kinetic studies is recommended .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning.
  • Cross-validate results with independent methods (e.g., powder XRD or electron diffraction) to address discrepancies in unit cell parameters or space group assignments .

Q. How is this compound utilized in multi-enzyme cascades for pharmaceutical intermediates?

Example: Couple transaminases (TAs) with aldehyde reductases (AHRs) to convert the aldehyde group to alcohols. Key steps:

Screen TA libraries for activity toward the dimethylamino-brominated substrate.

Optimize reaction pH (7–9) and temperature (25–37°C) to stabilize enzyme activity.

Use formate dehydrogenase (FDH) for cofactor regeneration (NADH/NAD⁺) .

Methodological and Analytical Considerations

Q. How to design experiments assessing the thermodynamic stability of this compound?

  • Differential Scanning Calorimetry (DSC): Measure enthalpy of fusion (ΔfusH ≈ 19.07 kJ/mol) and melting point (Tfus ≈ 346.2 K) .
  • Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures under nitrogen/air atmospheres.
  • Compare with computational predictions (e.g., Gaussian software for Gibbs free energy calculations) .

Q. What chromatographic techniques separate this compound from byproducts?

  • HPLC: Use a C18 column with acetonitrile/water (70:30 v/v) mobile phase and UV detection at 254 nm.
  • GC-MS: Employ a DB-5MS column (30 m × 0.25 mm) and electron ionization (EI) for volatile derivatives (e.g., silylated forms) .

Advanced Applications in Material Science

Q. Can this compound act as a ligand in coordination polymers?

Yes. The aldehyde and dimethylamino groups chelate metal ions (e.g., Cu²⁺, Zn²⁺) to form 2D/3D frameworks. Steps:

React the aldehyde with metal salts (e.g., Zn(NO₃)₂) in DMF/water.

Characterize porosity via BET surface area analysis.

Test applications in gas storage (CO₂, CH₄) or catalysis .

Handling and Storage Recommendations

  • Storage: Keep at 0–6°C in amber vials to prevent photodegradation.
  • Incompatibilities: Avoid strong bases (risk of aldol condensation) and oxidizers (e.g., H₂O₂, which may oxidize the aldehyde group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.